6-chloro-5-fluoro-3-methyl-1H-indole
Overview
Description
“6-chloro-5-fluoro-3-methyl-1H-indole” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Scientific Research Applications
HIV Non-nucleoside Reverse Transcriptase Inhibition : B. Mayes et al. (2010) described the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate in developing phosphoindole inhibitors for HIV non-nucleoside reverse transcriptase. This synthesis is significant for HIV treatment research (Mayes et al., 2010).
Free Radical Scavenging and DNA Cleavage Activities : Meenakshi Jain et al. (2015) synthesized novel indole derivatives for evaluating their free radical scavenging and DNA cleavage activity. This research highlights the potential of indole derivatives in therapeutic applications (Jain et al., 2015).
5-HT6 Receptor Agonism : Cecilia Mattsson et al. (2013) investigated the structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as agonists for the 5-HT6 receptor. This research is relevant to the development of drugs targeting the serotonin system (Mattsson et al., 2013).
Serotonin 5-HT2 Antagonism : J. Perregaard et al. (1992) synthesized a series of 1-phenyl-3-(4-piperidinyl)-1H-indoles with varying substituents, including 6-chloro and 5-fluoro, to create potent and selective antagonists for serotonin 5-HT2 receptors (Perregaard et al., 1992).
Antimicrobial, Antiinflammatory, and Antiproliferative Activities : B. Narayana et al. (2009) studied heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides for their antimicrobial, antiinflammatory, and antiproliferative activities, showcasing the potential of indole derivatives in medical applications (Narayana et al., 2009).
Photoreaction for Fluorescent Detection of Proteins : C. Ladner et al. (2014) explored the photoreaction of indole compounds with chloroform and other halocompounds, which can be used for fluorescent detection of proteins, opening avenues for novel tryptophan-based fluorophores and protein labeling strategies (Ladner et al., 2014).
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Properties
IUPAC Name |
6-chloro-5-fluoro-3-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN/c1-5-4-12-9-3-7(10)8(11)2-6(5)9/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CURQWZKBAVHJPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=CC(=C(C=C12)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597137 | |
Record name | 6-Chloro-5-fluoro-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169673-97-6 | |
Record name | 6-Chloro-5-fluoro-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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